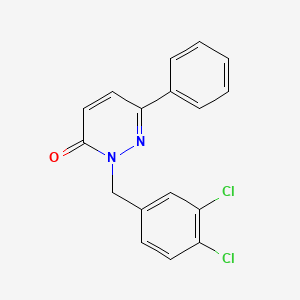
2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting with key intermediates. For instance, the synthesis of 2-phenylpyrano[3,2-b]phenothiazin-4(6H)-one derivatives begins with the conversion of 2,10-diacetyl-3-hydroxyphenothiazine into benzoyloxy esters using aromatic carboxylic acids and phosphorous oxychloride in pyridine. These esters are then transformed into 1,3-diones via the Baker-Venkataraman transformation reaction and finally cyclized to the target compounds . This methodology could potentially be adapted for the synthesis of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are employed to investigate the molecular structure of compounds. For example, the equilibrium geometry and vibrational wave numbers of a pyrimidine derivative were computed using density functional theory (DFT) methods, which also helped in understanding the stability of the molecule through hyperconjugative interactions and charge delocalization . Similar computational methods could be used to analyze the molecular structure of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one".
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can be explored through various chemical reactions. For instance, the reaction of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones with phosphoruspentasulfide resulted in the formation of corresponding 6-thiones, and further methylation led to the formation of methylsulfanyl derivatives . These reactions highlight the potential transformations that could be applied to the pyridazinone core of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The antipyrine-like derivatives discussed in one study exhibit intermolecular interactions in their solid-state structures, which are analyzed through Hirshfeld surface analysis and DFT calculations. These interactions include hydrogen bonds and π-interactions, which contribute to the stability of the molecular assemblies . Understanding these interactions can provide insights into the physical properties such as solubility and melting point, as well as the chemical reactivity of "2-(3,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one".
科学的研究の応用
Insecticidal Activity
A study by Wu et al. (2012) synthesized N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives, demonstrating good insecticidal activities against Plutella xylostella. This suggests the potential use of similar compounds in pest control.
Antiradical Activity
Research conducted by Kulakov et al. (2018) showed that derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, a similar compound, exhibited antiradical activity against DPPH and ABTS radicals, indicating their potential as antioxidants.
Corrosion Inhibition
A theoretical study using DFT calculations by Zarrouk et al. (2012) investigated the inhibition efficiency of substituted pyridazines, including 5-(2,6-dichlorobenzyl)-6-methylpyridazin-3(2H)-one, against copper corrosion in nitric acid, highlighting their potential as corrosion inhibitors.
Anti-Inflammatory and Analgesic Applications
Sharma and Bansal (2016) synthesized and evaluated 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for anti-inflammatory and analgesic activities. They identified derivatives with COX-2 selectivity and minimal side effects, suggesting their potential in pain and inflammation management.
Synthetic Chemistry
Tsolomiti et al. (2007) described a simple and efficient synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, demonstrating the versatility of the pyridazin-3(2H)-one core in pharmaceuticals and pesticides, and the potential for new derivatives.
Safety and Hazards
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-7-6-12(10-15(14)19)11-21-17(22)9-8-16(20-21)13-4-2-1-3-5-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWBWUCJAGTXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenyl)methyl]-6-phenylpyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B3000835.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B3000839.png)
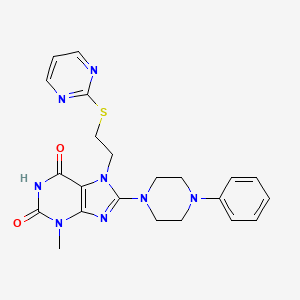
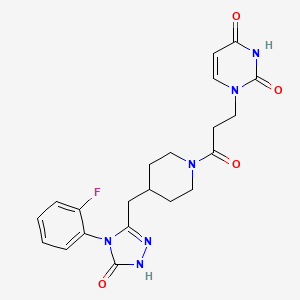

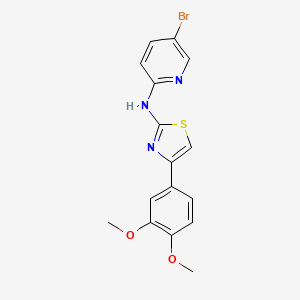
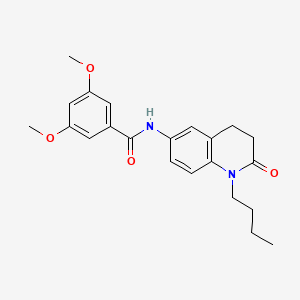
![2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3000847.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B3000850.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)